molecular formula C22H24N2O2S B2692245 3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline CAS No. 872206-04-7

3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2692245
CAS No.: 872206-04-7
M. Wt: 380.51
InChI Key: AXZCIJAQRJLCOW-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core structure substituted with benzenesulfonyl and methylpiperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline core can be synthesized via the Skraup synthesis, followed by sulfonylation and subsequent substitution reactions to introduce the piperidinyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of metal-catalyzed reactions and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to altered cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzenesulfonyl and piperidinyl groups enhances its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-10-11-20-19(13-16)22(24-12-6-7-17(2)15-24)21(14-23-20)27(25,26)18-8-4-3-5-9-18/h3-5,8-11,13-14,17H,6-7,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCIJAQRJLCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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